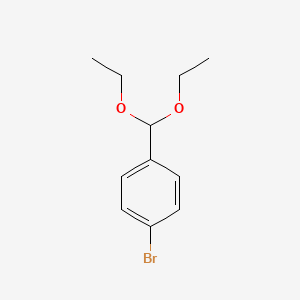

1-Bromo-4-(diethoxymethyl)benzene

説明

Overview of Aromatic Bromoacetals in Organic Synthesis

Aromatic bromoacetals, such as 1-Bromo-4-(diethoxymethyl)benzene, are a class of compounds that possess both a halogenated aromatic ring and an acetal (B89532) functional group. The bromine atom serves as a versatile handle for a variety of transformations, most notably in carbon-carbon bond-forming reactions. These include well-established methodologies like Suzuki, Heck, and Stille cross-coupling reactions, which are fundamental to the synthesis of many pharmaceuticals, agrochemicals, and materials. youtube.com The bromine atom can be readily substituted with a wide array of other functional groups, providing a gateway to diverse molecular scaffolds.

The acetal group, in this case, the diethoxymethyl group, acts as a masked aldehyde. This protecting group strategy is crucial in multi-step syntheses where the aldehyde functionality might interfere with reactions targeting other parts of the molecule. The acetal is stable under a variety of reaction conditions, yet can be easily deprotected to reveal the reactive aldehyde when needed. This controlled release of a functional group is a cornerstone of modern synthetic strategy.

Significance of the Diethoxymethyl Group in Chemical Transformations

The diethoxymethyl group, or diethyl acetal, is a common protecting group for aldehydes. Its significance lies in its ability to shield the highly reactive aldehyde from a range of reaction conditions, including those involving strong bases, nucleophiles, and certain oxidizing and reducing agents. This stability allows chemists to perform reactions on other parts of the molecule, such as the bromine-substituted aromatic ring, without unintended side reactions involving the aldehyde.

The protection of an aldehyde as a diethyl acetal is typically achieved by reacting the aldehyde with ethanol (B145695) in the presence of an acid catalyst. The reverse reaction, deprotection, is also straightforward and is usually accomplished by treatment with aqueous acid. This facile protection-deprotection sequence makes the diethoxymethyl group an attractive choice for synthetic chemists.

Research Trajectories and Academic Relevance of this compound

The academic relevance of this compound stems from its utility as a bifunctional building block. Current research often focuses on its application in the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. For instance, the bromine atom can be utilized in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, while the diethoxymethyl group can be deprotected to the aldehyde, which can then undergo a variety of subsequent reactions such as Wittig reactions, reductive aminations, or oxidations to a carboxylic acid.

Researchers are continually exploring new and efficient ways to utilize this and similar reagents. The development of novel catalytic systems that can selectively activate the C-Br bond in the presence of other functional groups is an active area of investigation. Furthermore, the strategic incorporation of the 4-(diethoxymethyl)phenyl moiety into larger molecules is being pursued to create compounds with specific electronic or biological properties. The versatility of this compound ensures its continued importance in the landscape of modern organic synthesis.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C11H15BrO2 |

| Molecular Weight | 259.14 g/mol |

| Appearance | Colorless oil |

| CAS Number | 34421-94-8 |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-bromo-4-(diethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c1-3-13-11(14-4-2)9-5-7-10(12)8-6-9/h5-8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSNEBVTOODGHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=C(C=C1)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350880 | |

| Record name | 4-Bromobenzaldehyde diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34421-94-8 | |

| Record name | 4-Bromobenzaldehyde diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(diethoxymethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 4 Diethoxymethyl Benzene

Acetalization Reactions in the Formation of Aryl Diethyl Acetals

The formation of aryl diethyl acetals, such as 1-Bromo-4-(diethoxymethyl)benzene, is commonly achieved through acetalization reactions. This process involves the protection of an aldehyde functional group.

Traditional Acid-Catalyzed Acetalization from 4-Bromobenzaldehyde (B125591) and Triethyl Orthoformate

A well-established method for synthesizing this compound involves the reaction of 4-bromobenzaldehyde with triethyl orthoformate in the presence of an acid catalyst. prepchem.comwikipedia.org Triethyl orthoformate serves as both a reactant and a dehydrating agent, driving the reaction towards the formation of the acetal (B89532). wikipedia.org

Various acid catalysts can be employed to facilitate this transformation.

Hydrochloric Acid (HCl) : Mineral acids like HCl are effective catalysts for acetalization. researchgate.netnih.gov The reaction proceeds by protonating the carbonyl oxygen of the aldehyde, which enhances its electrophilicity and promotes nucleophilic attack by the alcohol. fiveable.me Typically, the reaction is carried out in the presence of a small amount of acid. nih.gov

p-Toluenesulfonic Acid (p-TSA) : This strong organic acid is a widely used catalyst in organic synthesis due to its efficiency, commercial availability, and ease of handling. fiveable.mersc.orgscielo.org.za It is effective in promoting acetalization reactions by activating the carbonyl group. fiveable.me In a documented synthesis of a similar compound, 1-bromo-4-(dimethoxymethyl)benzene, p-TSA was used as the catalyst with methyl orthoformate. prepchem.com The use of p-TSA is considered advantageous as it is a non-toxic and non-corrosive solid. rsc.orgpreprints.org

Dowex Resins : These are strong acidic ion-exchange resins that can also catalyze acetalization reactions. google.comresearchgate.net Macroporous strong acidic ion-exchange resins have been reported to be effective catalysts for the synthesis of benzaldehyde (B42025) acetals. google.com Dowex resins offer the advantage of being easily separable from the reaction mixture by filtration. researchgate.net

Table 1: Comparison of Traditional Acid Catalysts for Acetalization

| Catalyst | Type | Advantages | Disadvantages |

|---|---|---|---|

| Hydrochloric Acid | Mineral Acid | High catalytic activity researchgate.net | Corrosive, generates waste researchgate.net |

| p-Toluenesulfonic Acid | Organic Acid | Non-toxic, easy to handle, efficient rsc.orgpreprints.org | May require higher temperatures |

| Dowex Resins | Solid Acid | Easy to separate, reusable google.comresearchgate.net | May have lower activity than homogeneous catalysts google.com |

The conditions for acid-catalyzed acetalization can be optimized to improve yields.

Temperature Control : Heating the reaction mixture under reflux is a common practice to drive the reaction to completion. For instance, in the synthesis of 1-bromo-4-(dimethoxymethyl)benzene, the reaction mixture was heated under reflux for 5 hours. prepchem.com The reaction temperature can influence the reaction rate and the stability of the reactants and products.

Solvent Effects : The choice of solvent can significantly impact the reaction. Ethanol (B145695) is often used as both a reactant and a solvent. wikipedia.org In some procedures, an inert solvent like benzene (B151609), toluene, or xylene is used to facilitate the removal of water by azeotropic distillation, which shifts the equilibrium towards the product. google.com For example, a patent describes the use of solvents like benzene, toluene, and xylene in the acetalization of o-bromobenzaldehyde. google.com

Advanced Acetalization Methods: Photoacid Catalysis

Recent advancements in synthetic methodology have introduced photoacid-catalyzed acetalization as a milder and more environmentally friendly alternative to traditional methods. rsc.orgbohrium.comrsc.orgorganic-chemistry.orgelsevierpure.com This technique utilizes a photoacid catalyst that becomes strongly acidic upon irradiation with visible light, initiating the acetalization process under neutral conditions. rsc.orgorganic-chemistry.org

For example, Eosin Y has been used as a photocatalyst for the acetalization of a wide range of aldehydes with good to excellent yields. organic-chemistry.org Another study demonstrated the use of 6-bromo-2-naphthol (B32079) as a photoacid catalyst for the synthesis of acetals under visible light irradiation. rsc.orgbohrium.comrsc.orgelsevierpure.com These methods offer the advantage of avoiding the use of corrosive acids and often proceed at ambient temperatures. organic-chemistry.org

Bromination of 4-Diethoxymethylbenzene

An alternative synthetic route to this compound involves the direct bromination of 4-diethoxymethylbenzene. This reaction is an example of electrophilic aromatic substitution (EAS).

Regioselectivity in Electrophilic Aromatic Substitution (EAS)

The position of the incoming bromine atom on the benzene ring is determined by the directing effect of the diethoxymethyl group already present. vanderbilt.eduyoutube.com Substituents on a benzene ring can be classified as either activating or deactivating, and as ortho-, para-, or meta-directors. wikipedia.orglibretexts.orgchemistrytalk.orgsavemyexams.com

The diethoxymethyl group, -CH(OEt)₂, is an ortho-, para-directing group. youtube.comyoutube.com This is because the oxygen atoms can donate electron density to the benzene ring through resonance, which stabilizes the carbocation intermediate formed during ortho and para attack more than the intermediate for meta attack. youtube.comlibretexts.org This increased electron density at the ortho and para positions makes them more susceptible to attack by an electrophile like Br⁺. youtube.com Therefore, the bromination of 4-diethoxymethylbenzene is expected to yield primarily the para-substituted product, which is this compound, due to steric hindrance at the ortho positions.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Type | Effect on Reactivity | Directing Effect | Examples |

|---|---|---|---|

| Activating | Increases rate of reaction libretexts.org | Ortho, Para libretexts.orgsavemyexams.com | -OH, -NH₂, -OR, -Alkyl |

| Deactivating | Decreases rate of reaction libretexts.org | Meta libretexts.orgsavemyexams.com | -NO₂, -CN, -C(O)R |

| Deactivating (Halogens) | Decreases rate of reaction | Ortho, Para youtube.com | -F, -Cl, -Br, -I |

Catalytic Systems for Selective Bromination

The selective bromination of an aromatic ring, particularly when it contains an acetal group, requires careful selection of the catalytic system to achieve high yields and regioselectivity. While direct catalytic bromination of benzaldehyde diethyl acetal to form this compound is not extensively detailed in the provided context, the principles of selective aromatic bromination can be inferred from related reactions.

Catalytic systems for the bromination of aromatic compounds often aim to enhance the electrophilicity of bromine or to direct the substitution to a specific position on the aromatic ring. For instance, in the synthesis of various brominated aromatic compounds, a system utilizing tetrabutylammonium (B224687) tribromide (Bu₄NBr₃) has been shown to be effective for the bromination of benzoic acid derivatives. rsc.org This reagent, in conjunction with heat, can facilitate the replacement of a carboxylic acid group with a bromine atom, a process known as halodecarboxylation. rsc.org This suggests that similar strategies could be adapted for substrates like 4-(diethoxymethyl)benzoic acid to introduce a bromine atom at the desired position.

The choice of catalyst and reaction conditions is crucial for selectivity. For example, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator is a common method for benzylic bromination, but for aromatic ring bromination, Lewis or Brønsted acids are typically employed. researchgate.netmdpi.com Metal-organic frameworks (MOFs) have also emerged as versatile catalysts for various organic transformations, including acetalization, due to their tunable Lewis and Brønsted acidity. nih.govsci-hub.ru While directly applied to acetal formation, their catalytic properties suggest potential for facilitating selective bromination reactions under specific conditions.

| Catalyst System | Substrate Type | Product | Yield (%) | Reference |

| Bu₄NBr₃ | 4-methoxy-2-methylbenzoic acid | 1-bromo-4-methoxy-2-methylbenzene | 98 | rsc.org |

| Bu₄NBr₃ | 2,4-dimethylbenzoic acid | 1-bromo-2,4-dimethylbenzene | 80 | rsc.org |

| Bu₄NBr₃ | 4-iodo-2-methoxybenzoic acid | 1-bromo-4-iodo-2-methoxybenzene | 85 | rsc.org |

Nucleophilic Aromatic Substitution (SNAr) Routes for Bromine Introduction

Nucleophilic aromatic substitution (SNAr) presents a viable, though less direct, pathway for introducing a bromine atom onto an aromatic ring that already bears an acetal functional group. wikipedia.org This reaction mechanism involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, leading to the displacement of a leaving group. wikipedia.orglibretexts.org

The SNAr mechanism proceeds in two steps: the initial addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore the aromaticity of the ring. libretexts.orglibretexts.org For this reaction to be effective, the aromatic ring must be substituted with strong electron-withdrawing groups, such as nitro (NO₂) or cyano (CN) groups, typically positioned ortho or para to the leaving group. libretexts.orgcsbsju.eduyoutube.com

Precursor Selection for SNAr

To synthesize this compound via an SNAr reaction, a suitable precursor would be an aromatic compound with a good leaving group at the 1-position and an electron-withdrawing group at the 4-position, which would later be converted to the diethoxymethyl group. A plausible precursor would be 1-fluoro-4-nitrobenzene (B44160) or 1-chloro-4-nitrobenzene. The nitro group acts as the necessary activating group for the SNAr reaction.

The synthesis would involve two main stages:

Protection of a precursor aldehyde, such as 4-nitrobenzaldehyde, to form the corresponding diethyl acetal.

An SNAr reaction on a different precursor, such as 1-fluoro-4-nitrobenzene, with a bromide nucleophile is generally not feasible as bromide is a weak nucleophile for SNAr. A more common approach would be to have a leaving group that can be displaced by a nucleophile, but introducing bromine via SNAr with a bromide ion is not a typical strategy.

A more practical SNAr approach would involve starting with a precursor like 4-fluorobenzaldehyde. The aldehyde would first be protected as the diethyl acetal. The resulting 1-fluoro-4-(diethoxymethyl)benzene, now activated by the acetal group (though weakly), could potentially undergo SNAr with a bromide source, although this would require harsh conditions due to the weaker activation compared to a nitro group. A more likely scenario involves a precursor where bromine is already present, and another group is substituted.

Leaving Group Considerations in SNAr

In SNAr reactions, the nature of the leaving group is critical and follows a trend that is counterintuitive when compared to SN2 reactions. wikipedia.org The typical reactivity order for halogens as leaving groups in SNAr is F > Cl ≈ Br > I. wikipedia.orgnih.gov This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative atom that polarizes the C-X bond, making the carbon atom more electrophilic. csbsju.edunih.gov

| Leaving Group | Relative Reactivity in SNAr | Rationale |

| F | Highest | High electronegativity facilitates nucleophilic attack. csbsju.edunih.gov |

| Cl | Intermediate | Good leaving group, less reactive than fluorine. nih.gov |

| Br | Intermediate | Similar reactivity to chlorine. nih.gov |

| I | Lowest | Weaker polarization of the C-I bond. nih.gov |

Alternative Synthetic Pathways to Brominated Acetal Compounds

Besides direct bromination and SNAr, other synthetic strategies can be employed to prepare this compound. One common and straightforward method involves the acetalization of a pre-brominated aldehyde. prepchem.com

This approach starts with 4-bromobenzaldehyde, which is commercially available or can be synthesized through the bromination of benzaldehyde. The 4-bromobenzaldehyde is then reacted with an orthoformate, such as triethyl orthoformate, or an alcohol like ethanol in the presence of an acid catalyst to form the diethyl acetal. prepchem.com For instance, a mixture of 4-bromobenzaldehyde, methyl orthoformate, and a catalytic amount of para-toluenesulfonic acid in methanol (B129727) can be heated under reflux to yield the corresponding dimethyl acetal. prepchem.com A similar procedure using ethanol would yield the desired this compound.

Another alternative involves the alkylation of brominated phenols followed by further functional group manipulations. For example, new bromophenol derivatives have been synthesized through the alkylation of (2-bromo-4,5-dimethoxyphenyl)methanol with various benzene derivatives in the presence of a Lewis acid like AlCl₃. nih.gov While this specific example leads to more complex diaryl methanes, the underlying principle of building the carbon skeleton after bromination is a valid alternative pathway.

Reactivity and Reaction Mechanisms of 1 Bromo 4 Diethoxymethyl Benzene in Organic Synthesis

Reactions Involving the Bromine Atom

The bromine atom attached to the benzene (B151609) ring in 1-Bromo-4-(diethoxymethyl)benzene is the primary site of its chemical reactivity, enabling a variety of synthetic transformations.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of organic chemistry, and the bromine atom in this compound plays a crucial role in these transformations.

In nucleophilic substitution reactions, the bromine atom serves as an effective leaving group. A leaving group is an atom or group of atoms that detaches from a molecule during a chemical reaction. The stability of the resulting bromide ion (Br-) makes bromine a good leaving group, facilitating the substitution process. This characteristic allows for the replacement of the bromine atom with a variety of nucleophiles, leading to the synthesis of diverse derivatives.

While nucleophilic aromatic substitution (SNAr) is generally less common for aryl halides compared to other substitution pathways, it can occur under specific conditions. In the context of this compound, the presence of the diethoxymethyl group can influence the electronic properties of the aromatic ring, potentially affecting its susceptibility to nucleophilic attack. For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups, and a strong nucleophile is required. The bromine atom's ability to depart as a stable bromide ion is a critical factor in the successful outcome of such reactions.

Formation of Organometallic Reagents

A significant application of this compound is its use as a precursor for the formation of organometallic reagents. These reagents are characterized by a carbon-metal bond and are highly valued for their ability to form new carbon-carbon bonds. sigmaaldrich.com

One of the most important organometallic reagents formed from this compound is the Grignard reagent. libretexts.org This is achieved by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgwvu.edugoogle.com The magnesium atom inserts itself between the carbon of the benzene ring and the bromine atom, forming a highly polar carbon-magnesium bond. wvu.edu This process effectively reverses the polarity of the carbon atom, transforming it from an electrophilic site to a highly nucleophilic one. wvu.eduadichemistry.com The resulting Grignard reagent, (4-(diethoxymethyl)phenyl)magnesium bromide, is a powerful nucleophile and a strong base. sigmaaldrich.commnstate.edu

The general reaction for the formation of a Grignard reagent is as follows:

R-X + Mg → R-Mg-X

Where R is an aryl group (in this case, the 4-(diethoxymethyl)phenyl group) and X is a halogen (bromine).

The formation of the Grignard reagent is a crucial step in many synthetic pathways, as it can react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to create new carbon-carbon bonds. wvu.edumasterorganicchemistry.com

Table 1: Reactivity of Halides in Grignard Reagent Formation

| Halogen | Reactivity |

| Fluorine | Generally unreactive |

| Chlorine | Less reactive |

| Bromine | Commonly used |

| Iodine | Most reactive |

This table illustrates the general trend in reactivity of different halogens in the formation of Grignard reagents. google.comwisc.edu

The formation of a Grignard reagent can sometimes be slow to initiate. This is often due to a passivating layer of magnesium oxide on the surface of the magnesium metal, which prevents it from reacting with the aryl halide. stackexchange.com To overcome this, various activation methods are employed.

Ultrasound: The use of ultrasonic waves can help to break up the magnesium oxide layer, exposing fresh, reactive magnesium surfaces. adichemistry.comstackexchange.com This physical method can effectively initiate the Grignard reaction. researchgate.net

1,2-Dibromoethane (B42909): A small amount of 1,2-dibromoethane is a common chemical activating agent. wvu.edustackexchange.com It reacts with the magnesium to form ethylene (B1197577) gas and magnesium bromide. wvu.edu The observation of bubbles of ethylene provides a visual cue that the magnesium has been activated. stackexchange.com This process etches the magnesium surface, exposing the underlying reactive metal to the this compound. stackexchange.com Other activators like iodine and methyl iodide are also used. google.comstackexchange.com

Table 2: Common Activation Methods for Grignard Reagent Formation

| Activation Method | Type | Description |

| Ultrasound | Physical | Uses sound waves to disrupt the magnesium oxide layer. adichemistry.comstackexchange.com |

| 1,2-Dibromoethane | Chemical | Reacts with magnesium to clean the surface and produce ethylene gas. wvu.edustackexchange.com |

| Iodine | Chemical | A common activating agent that reacts with magnesium. google.comstackexchange.com |

| Mechanical Stirring | Physical | Rapid stirring can help to break the oxide layer. stackexchange.com |

This table summarizes common methods used to initiate the formation of Grignard reagents.

Grignard Reagent Formation with Magnesium

Solvent Considerations (e.g., Tetrahydrofuran)

The choice of solvent is critical in reactions involving organolithium reagents, such as those derived from this compound. Tetrahydrofuran (THF) is a commonly employed solvent for these transformations due to its favorable properties. THF is a polar aprotic ether that effectively solvates the lithium cation, which breaks down the aggregation of organolithium reagents like n-butyllithium (n-BuLi). mdpi.com Organolithium reagents often exist as aggregates (tetramers, dimers, etc.) in non-polar hydrocarbon solvents, which reduces their reactivity. By coordinating to the lithium center, THF deaggregates these clusters into more reactive monomeric or dimeric species, thereby increasing the rate of reactions such as lithium-halogen exchange. mdpi.comwalisongo.ac.id

However, the use of THF is not without complications. THF can be deprotonated at the α-position by strong bases like n-BuLi. mdpi.comnih.gov This reaction is temperature-dependent and becomes significant at temperatures above -40 °C, leading to the consumption of the organolithium reagent and the formation of ethylene and the enolate of acetaldehyde (B116499) through ring opening. nih.gov Consequently, reactions involving n-BuLi in THF are typically conducted at very low temperatures, such as -78 °C, to suppress this side reaction. nih.govresearchgate.net In some cases, a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a smaller, catalytic amount of THF is used to strike a balance, promoting the desired lithium-halogen exchange while minimizing solvent degradation and other side reactions. rsc.org

Aryllithium Compound Formation with n-Butyllithium

One of the most important reactions of this compound is the formation of its corresponding aryllithium derivative through lithium-halogen exchange. This transformation is typically achieved by treating the aryl bromide with an alkyllithium reagent, most commonly n-butyllithium (n-BuLi). nih.gov The reaction proceeds via a mechanism that involves the nucleophilic attack of the butyl group from n-BuLi on the bromine atom of the benzene ring. nih.gov This exchange is a reversible process that establishes an equilibrium between the reactants and products. nih.gov

C₄H₉Li + ArBr ⇌ ArLi + C₄H₉Br (where Ar = 4-(diethoxymethyl)phenyl)

The equilibrium generally favors the formation of the more stable organolithium species. Since aryllithium compounds are typically more stable than alkyllithium compounds, the equilibrium lies in favor of the 4-(diethoxymethyl)phenyllithium product. nih.gov This reaction is extremely rapid, even at very low temperatures. researchgate.netorganic-chemistry.org The resulting aryllithium species is a potent nucleophile and a strong base, enabling it to react with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Temperature Control for Selective Lithiation

Temperature control is paramount for achieving high selectivity and yield in the lithiation of this compound. These reactions are almost universally conducted at very low temperatures, typically -78 °C (the sublimation point of dry ice) or even lower, down to -100 °C. researchgate.netorganic-chemistry.org

There are several critical reasons for this stringent temperature requirement:

Preventing Side Reactions with the Solvent: As mentioned previously, n-BuLi can react with THF at higher temperatures, leading to solvent degradation. mdpi.comnih.gov

Minimizing Attack on Other Functional Groups: The acetal (B89532) group is generally stable to organolithium reagents at low temperatures. However, at elevated temperatures, the highly reactive n-BuLi could potentially attack the acetal. Low temperatures ensure that the rate of the desired, and extremely fast, lithium-halogen exchange is much greater than any potential side reactions. organic-chemistry.org

Suppressing Coupling Reactions: The butyl bromide formed as a byproduct in the exchange reaction can react with the newly formed aryllithium reagent (ArLi) in a coupling reaction. This side reaction is more prevalent at higher temperatures. organic-chemistry.org

Ensuring Stability of the Aryllithium Intermediate: While more stable than alkyllithiums, aryllithium intermediates can still be unstable at higher temperatures and may undergo decomposition or undesired reactions over time. researchgate.net

By maintaining a cryogenic temperature, the reaction kinetics strongly favor the desired metal-halogen exchange, ensuring the clean and efficient formation of the 4-(diethoxymethyl)phenyllithium intermediate for subsequent synthetic steps.

Table 1: Conditions for Lithiation of this compound This interactive table summarizes typical reaction parameters for the formation of 4-(diethoxymethyl)phenyllithium.

| Parameter | Condition | Rationale |

|---|---|---|

| Reagent | n-Butyllithium (n-BuLi) | Standard alkyllithium for efficient lithium-halogen exchange. nih.gov |

| Solvent | Tetrahydrofuran (THF) or THF/Hexane mixture | Solvates lithium to increase reactivity; co-solvent minimizes side reactions. mdpi.comrsc.org |

| Temperature | -78 °C to -100 °C | Maximizes selectivity by preventing side reactions with solvent or substrate. researchgate.netorganic-chemistry.org |

| Atmosphere | Inert (Nitrogen or Argon) | n-BuLi and the aryllithium product are highly reactive with water and oxygen. nih.gov |

Cross-Coupling Reactions Utilizing the Aryl Bromide

The aryl bromide moiety of this compound is a key functional handle for participating in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of C-C bonds.

Suzuki-Miyaura Coupling (e.g., in the synthesis of 4-formylphenylboronic acid intermediates)

While this compound can theoretically act as the halide partner in a direct Suzuki-Miyaura coupling, a more common and powerful application is its use as a precursor to the boronic acid partner. Specifically, it is a key starting material for the synthesis of 4-formylphenylboronic acid.

The synthesis pathway involves two main steps:

Borylation of the Aryllithium: The 4-(diethoxymethyl)phenyllithium, generated as described above, is treated with a borate (B1201080) ester, such as triisopropyl borate or trimethyl borate, at low temperature. This reaction forms a boronic ester intermediate.

Hydrolysis (Deprotection): An acidic workup of the reaction mixture accomplishes two transformations simultaneously. It hydrolyzes the boronic ester to the desired boronic acid and, crucially, hydrolyzes the diethyl acetal to reveal the free aldehyde (formyl) group.

The resulting 4-formylphenylboronic acid is a valuable reagent that can then undergo Suzuki-Miyaura coupling with various aryl or vinyl halides to produce a wide range of biaryl aldehydes and other conjugated systems.

Table 2: Example Suzuki-Miyaura Coupling using a Derivative of the Title Compound This table outlines a typical Suzuki-Miyaura reaction using 4-formylphenylboronic acid, which is synthesized from this compound.

| Reactant 1 | Reactant 2 | Catalyst / Base | Product |

|---|---|---|---|

| 4-Formylphenylboronic Acid | Aryl Bromide (Ar-Br) | Pd(PPh₃)₄ / Na₂CO₃ | 4-Formylbiphenyl derivative (Ar-C₆H₄-CHO) |

| 4-Formylphenylboronic Acid | Aryl Iodide (Ar-I) | Pd(OAc)₂ / K₃PO₄ | 4-Formylbiphenyl derivative (Ar-C₆H₄-CHO) |

Kharasch Coupling

The Kharasch-Moriya reaction, or Kharasch coupling, traditionally describes the transition metal-catalyzed (often iron, cobalt, or copper) cross-coupling of a Grignard reagent with an organic halide. While Grignard reagents can be formed from aryl bromides, detailed studies specifically documenting the Kharasch coupling of this compound are not prominent in readily available literature. Modern synthesis often favors palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings due to their broader functional group tolerance and milder conditions. Iron- and cobalt-catalyzed cross-couplings are an active area of research, valued for the low cost and low toxicity of these metals, but specific applications for this substrate are not well-established. nih.govorganic-chemistry.org

Reactions Involving the Diethoxymethyl (Acetal) Group

The diethoxymethyl group in this compound is a diethyl acetal of a benzaldehyde (B42025). The primary role of this functional group in synthesis is to act as a protecting group for the aldehyde. Aldehydes are reactive functional groups that are sensitive to nucleophiles and strong bases, such as the Grignard and organolithium reagents used in many cross-coupling preparations.

The acetal is highly stable under basic, neutral, and reductive conditions, allowing for a wide range of chemical transformations to be performed on the aryl bromide portion of the molecule without affecting the latent aldehyde.

The key reaction of the diethoxymethyl group is its removal, or deprotection , to regenerate the aldehyde. This is readily accomplished by hydrolysis under acidic aqueous conditions. The reaction is typically performed by treating the acetal with a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in a water/organic solvent mixture. The mechanism is the reverse of acetal formation and is driven by the presence of excess water. This deprotection step is often the final transformation in a synthetic sequence, revealing the aldehyde functionality for further reaction or as the final desired product.

Acetal Hydrolysis to Aldehyde

The conversion of the diethyl acetal in this compound back to the corresponding aldehyde, 4-bromobenzaldehyde (B125591), is a key transformation. This hydrolysis reaction is typically carried out under acidic conditions. chemicalbook.comscispace.com

The cleavage of the acetal to regenerate the carbonyl compound is most commonly achieved in the presence of an acid catalyst and water. chemicalbook.comscispace.com The reaction proceeds through protonation of one of the oxygen atoms of the acetal, followed by the elimination of ethanol (B145695) to form an oxonium ion. Subsequent attack by water and loss of a second molecule of ethanol yields the aldehyde.

Various acidic catalysts can be employed for this purpose. For instance, a suspension of the acetal in water containing concentrated sulfuric acid can be boiled under reflux to yield the aldehyde. orgsyn.org Other acidic conditions reported for acetal deprotection include the use of reagents like perchloric acid adsorbed on silica (B1680970) gel, which acts as an efficient and reusable catalyst. organic-chemistry.org

Table 1: Conditions for Acetal Hydrolysis

| Catalyst/Reagent | Conditions | Outcome |

| Concentrated Sulfuric Acid | Reflux in aqueous solution | Regeneration of 2-bromo-4-methylbenzaldehyde (B1335389) orgsyn.org |

| Perchloric acid on silica gel | Solvent-free or in alcohol | Protection and deprotection of aldehydes organic-chemistry.org |

The regeneration of carbonyl compounds from their protected forms, such as acetals, is a critical step in organic synthesis. scispace.com In the context of this compound, this process yields 4-bromobenzaldehyde. This aldehyde can then be used in a variety of subsequent reactions, such as the synthesis of more complex molecules. The protection-deprotection strategy is essential when other functional groups in the molecule are sensitive to the reagents that would otherwise react with the aldehyde.

Transacetalization Reactions

While not extensively detailed for this compound specifically, transacetalization is a general reaction of acetals. This process involves the reaction of an acetal with an alcohol or a diol in the presence of an acid catalyst to form a new acetal. This can be used to change the protecting group or to create cyclic acetals.

Reactions as a Protecting Group

The primary role of the diethoxymethyl group in this compound is to act as a protecting group for the formyl group (aldehyde). chemicalbook.comorgsyn.org This protection is necessary in many synthetic sequences where the aldehyde functionality would interfere with desired reactions.

A key feature of acetals, including this compound, is their stability under neutral and basic conditions. orgsyn.org This stability allows for a wide range of chemical transformations to be carried out on other parts of the molecule without affecting the protected aldehyde. For example, reactions involving strong bases, organometallic reagents (like Grignard or organolithium reagents), or nucleophiles can be performed while the aldehyde is safely protected as a diethyl acetal.

The use of this compound as a protected aldehyde is a valuable strategy in multi-step organic synthesis. chemicalbook.comorgsyn.org The bromo-substituent on the benzene ring can undergo various coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds. After these transformations, the aldehyde can be deprotected under acidic conditions to participate in further reactions. This approach allows for the sequential and controlled construction of complex molecular architectures. For instance, it can be used in the preparation of 4-ethynylbenzaldehyde (B1303622) diethylacetal. chemicalbook.com

Exploiting Acetal Radicals in C-C Bond Formations

While the aryl bromide of this compound is a classical handle for cross-coupling reactions, the diethyl acetal group offers unique, albeit less explored, opportunities for C-C bond formation through radical intermediates. The generation of radicals from acetals typically involves hydrogen atom abstraction from the carbon atom situated between the two oxygen atoms.

Development of Novel Reagents

The transformation of the acetal group in this compound into a reactive species can lead to the development of novel reagents. For instance, radical-generating conditions can convert the otherwise stable acetal into a nucleophilic radical. This radical species can then be trapped by various electrophiles, effectively making the protected carbonyl carbon a building block for new molecular frameworks. While specific reagents derived directly from this compound for this purpose are not extensively documented, the principle is a cornerstone of modern synthetic strategy.

Applications in Forming Ketones and Highly Oxidized Carbon Fragments

The radical generated at the acetal position can participate in reactions that ultimately yield ketones and other highly oxidized carbon fragments. A general scheme for such a transformation would involve the formation of the acetal radical, its subsequent C-C bond formation with a suitable partner, and then deprotection of the acetal to reveal the ketone functionality. A cooperative catalysis approach, for example using nickel and a hydrogen-atom-transfer photocatalyst, has been shown to be effective for the cross-coupling of various halides with aldehydes to form ketones. This methodology could hypothetically be adapted for acetal radicals derived from this compound.

Table 1: Hypothetical Application of Acetal Radical in Ketone Synthesis

| Step | Description | Reactants | Product |

| 1 | Radical Generation | This compound, Radical Initiator | 1-Bromo-4-(radical diethoxymethyl)benzene |

| 2 | C-C Bond Formation | Radical Intermediate, Alkene/Arene | New C-C Bonded Adduct |

| 3 | Deprotection | Adduct, Acidic Workup | Substituted 4-Bromobenzophenone |

Concerted Reactivity Involving Both Functional Groups

The true synthetic power of this compound is realized when both the aryl bromide and the acetal group are strategically employed in a single synthetic sequence. This can be achieved through either chemoselective transformations or more complex cascade reactions.

Chemoselective Transformations

Chemoselectivity refers to the preferential reaction of one functional group over another within the same molecule. In this compound, the aryl bromide and the diethyl acetal exhibit orthogonal reactivity, allowing for selective manipulation.

The aryl bromide is susceptible to a variety of transformations, most notably metal-catalyzed cross-coupling reactions and the formation of Grignard reagents. For instance, a Grignard reagent can be formed selectively at the C-Br bond, leaving the acetal untouched. This is because acetals are generally stable under the basic and nucleophilic conditions of Grignard reagent formation and subsequent reactions. chemistrysteps.com An analogous chemoselective Grignard reaction has been demonstrated with 1-bromo-4-chlorobenzene, where the more reactive bromide forms the Grignard reagent, leaving the chloride intact. walisongo.ac.idwisc.edu

This chemoselectivity allows for the introduction of a wide range of substituents at the 4-position of the benzene ring, with the acetal group serving as a masked aldehyde. Subsequent hydrolysis of the acetal under acidic conditions can then unmask the aldehyde for further transformations. masterorganicchemistry.comyoutube.comchemistrysteps.com

Table 2: Chemoselective Reactions of this compound

| Reaction Type | Reagents | Selective Site | Product |

| Grignard Formation | Mg, THF | C-Br | 4-(Diethoxymethyl)phenylmagnesium bromide |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | C-Br | 4-Aryl-1-(diethoxymethyl)benzene |

| Acetal Hydrolysis | H3O+ | Acetal | 4-Bromobenzaldehyde |

Cascade Reactions and Domino Processes

Cascade reactions, also known as domino reactions, are processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. wikipedia.org The dual functionality of this compound makes it an ideal substrate for designing such elegant and efficient reaction sequences.

A hypothetical cascade reaction could be initiated by a palladium-catalyzed cross-coupling reaction at the aryl bromide site. nih.govwhiterose.ac.ukarkat-usa.org The newly introduced substituent could then trigger an intramolecular reaction with the acetal group, perhaps after its in-situ deprotection to the aldehyde. This would allow for the rapid construction of complex heterocyclic or polycyclic structures. While specific examples of cascade reactions starting from this compound are not prevalent in the literature, the potential for such transformations is significant and represents a promising area for future research.

Applications of 1 Bromo 4 Diethoxymethyl Benzene in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

1-Bromo-4-(diethoxymethyl)benzene serves as a fundamental building block for creating intricate molecular frameworks. uni.lubldpharm.com Its utility lies in the ability to perform sequential and orthogonal reactions on its two distinct functional sites. Chemists can leverage the bromo group for carbon-carbon or carbon-heteroatom bond formation, typically through palladium-catalyzed cross-coupling reactions, while the latent aldehyde remains protected. This aldehyde can be deprotected later in a synthetic sequence to participate in further reactions, such as condensations or reductive aminations. This strategic approach is crucial for the efficient synthesis of multifunctional compounds.

Synthesis of Pharmaceutical and Agrochemical Precursors

The derivatives of this compound are significant in the development of active pharmaceutical ingredients. Arylboronic acids, which can be synthesized from this compound, are recognized as important precursors for pharmaceutical intermediates. americanelements.com A prominent example is the conversion of this compound into 4-formylphenylboronic acid. This derivative is a key reagent in the synthesis of novel protein synthesis inhibitors that show activity against Gram-positive bacteria. nih.gov The ability to construct such complex and biologically relevant molecules underscores the importance of this compound in medicinal chemistry. While its application in pharmaceutical synthesis is documented, its specific role as a precursor in the agrochemical industry is not as prominently detailed in the reviewed literature.

Precursor to Aldehyde-Containing Synthons

A primary application of this compound is its role as a stable precursor to aldehyde-containing synthons. The diethoxymethyl group is a diethyl acetal (B89532), a common protecting group for aldehydes. It is stable under various reaction conditions, particularly those involving organometallic reagents or basic conditions that would otherwise react with an unprotected aldehyde.

The synthesis of this precursor typically begins with 4-Bromobenzaldehyde (B125591), where the aldehyde group is protected through acetalization using reagents like triethyl orthoformate and ethanol (B145695). researchgate.net This protection is critical, enabling selective reactions at the bromine-substituted position. Once the desired modifications at the bromo-position are complete, the acetal can be easily hydrolyzed under acidic conditions to regenerate the formyl group, yielding a substituted benzaldehyde (B42025) derivative ready for subsequent synthetic steps.

A well-documented and highly significant application of this compound is the synthesis of 4-Formylphenylboronic acid. researchgate.net This transformation highlights the compound's utility as a bifunctional building block. The process involves the conversion of the aryl bromide into an organometallic intermediate, which is then reacted with a borate (B1201080) ester. Subsequent acidic work-up not only furnishes the boronic acid but also deprotects the acetal to reveal the aldehyde.

Two primary methods are employed for this synthesis:

Grignard Reaction: The compound is reacted with magnesium, often activated with 1,2-dibromoethane (B42909), to form a Grignard reagent. This intermediate is then treated with a trialkyl borate, such as tri-n-butyl borate, followed by acidic hydrolysis to yield the final product. researchgate.net

Lithiation: An alternative route involves reacting the starting material with a strong base like n-butyllithium at low temperatures (e.g., -78 °C) to form an aryllithium species. This is then quenched with an electrophilic boron source like triisopropyl borate, with subsequent acidic work-up providing 4-formylphenylboronic acid in excellent yield. researchgate.net

These synthetic routes are highly efficient, making 4-formylphenylboronic acid readily accessible for use in further applications, such as Suzuki cross-coupling reactions. nih.gov

| Starting Material | Reagents | Key Intermediate | Product | Yield |

| This compound | 1. Mg, 1,2-dibromoethane2. Tri-n-butyl borate3. Acidic work-up | Grignard Reagent | 4-Formylphenylboronic Acid | 78% researchgate.net |

| This compound | 1. n-Butyllithium (-78 °C)2. Triisopropyl borate3. Acidic work-up | Aryllithium Species | 4-Formylphenylboronic Acid | 99% (crude) researchgate.net |

The specific synthesis of benzyl-triazolopyrimidine-based compounds directly from this compound is not extensively documented in the surveyed scientific literature. While the compound is a versatile building block for various aromatic structures, a direct, established pathway to this particular heterocyclic system has not been prominently reported.

Intermediate in the Synthesis of Crown Ethers

The use of this compound as a direct intermediate in the synthesis of crown ethers is not a widely reported application in the reviewed chemical literature. Crown ether synthesis typically involves the cyclization of oligoethylene glycol chains with catechols or other dihydroxy-aromatic compounds. rsc.orgtdl.org While the aldehyde functionality derived from this compound could theoretically be converted into a diol for such purposes, this specific synthetic strategy is not a common or documented route.

Construction of Heterocyclic Compounds

This compound and its derivatives are valuable in the construction of various heterocyclic compounds. The primary strategy involves leveraging the bromo- and formyl- functionalities to engage in powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

A key method is the Suzuki cross-coupling reaction, a cornerstone of modern organic synthesis. nih.gov In this approach, the bromo-group of this compound can be coupled with a wide array of heteroarylboronic acids (e.g., those derived from pyrrole (B145914), thiophene, or indazole) using a palladium catalyst. nih.gov This reaction forms a direct bond between the benzene (B151609) ring and the heterocycle, providing a modular and efficient route to complex biaryl structures that are common motifs in pharmaceuticals. nih.gov

Alternatively, the aldehyde group, once deprotected, can be used to build heterocyclic rings. For instance, 4-formylphenylboronic acid, derived from the title compound, can participate in multicomponent reactions like the Hantzsch condensation to synthesize dihydropyridines. nih.gov

Enantioenriched 1,4-Benzodiazepines and 1,4-Benzoxazepines

The synthesis of enantioenriched 1,4-benzodiazepines and 1,4-benzoxazepines, core structures in many pharmacologically active compounds, often relies on the strategic use of substituted benzaldehyde derivatives. This compound serves as a key precursor for 4-bromobenzaldehyde, which is incorporated into these heterocyclic frameworks. The diethoxymethyl group provides stability during initial reaction steps and can be easily hydrolyzed under acidic conditions to reveal the aldehyde for subsequent cyclization reactions.

In a typical synthetic approach, the aldehyde generated from this compound undergoes condensation with a suitable amino- or hydroxy-aniline derivative. This is often followed by a metal-catalyzed intramolecular cyclization or hydrofunctionalization to form the seven-membered diazepine (B8756704) or oxazepine ring. The presence of the bromine atom on the aromatic ring is particularly advantageous, offering a site for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings) to introduce additional complexity and modulate the biological activity of the final product. This strategy allows for the late-stage diversification of drug candidates.

Tetrahydroquinoline Systems

Tetrahydroquinolines are a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The synthesis of these heterocycles can be achieved through several classic named reactions where a substituted benzaldehyde is a key component. This compound, as a stable source of 4-bromobenzaldehyde, is a valuable starting material for these methods.

One such method is the Doebner-Miller reaction , which involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.org The requisite unsaturated aldehyde can be prepared in situ via an aldol (B89426) condensation between 4-bromobenzaldehyde (generated from the title compound) and another aldehyde or ketone. The subsequent acid-catalyzed reaction with an aniline leads to the formation of the corresponding bromo-substituted quinoline, which can then be reduced to the desired tetrahydroquinoline.

Alternatively, the Friedländer synthesis provides another route. wikipedia.orgorganicreactions.orgjk-sci.com While the classic Friedländer reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) with a compound containing an α-methylene group, modifications allow for the use of other precursors. researchgate.netorganic-chemistry.org For instance, a bromo-substituted 2-nitrobenzaldehyde (B1664092) can be reduced in situ to the corresponding 2-aminobenzaldehyde, which then undergoes the classic condensation and cyclization. The structural elements of this compound are directly relevant to creating the necessary substituted precursors for these powerful cyclization strategies.

Material Science Applications

The unique electronic properties conferred by the bromine atom and the versatile reactivity of the protected aldehyde group make this compound an important monomer in the field of material science.

Development of Specialized Materials or Polymers

This compound is an excellent candidate for the synthesis of functional polymers and Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with highly ordered structures and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. rsc.orgtcichemicals.commdpi.com

The synthesis of imine-linked COFs, known for their high chemical stability, typically involves the condensation reaction between aldehyde and amine monomers. tcichemicals.com In this context, this compound serves as the aldehyde-containing building block after deprotection of the acetal. It can be co-polymerized with various multitopic amine linkers (e.g., tri- or tetra-amines) under solvothermal conditions to form a porous, crystalline, imine-linked framework.

The incorporation of the bromo-phenyl moiety into the COF structure offers two key advantages:

Modulation of Electronic Properties : The electron-withdrawing nature of the bromine atom can influence the electronic bandgap and photocatalytic activity of the resulting material.

Post-Synthetic Modification : The bromine atoms distributed throughout the framework serve as reactive sites for post-synthetic modification via palladium-catalyzed cross-coupling reactions. This allows for the introduction of new functional groups to tailor the surface properties, porosity, and catalytic activity of the COF after its initial synthesis.

Table 1: Synthetic Strategies for COF Synthesis Using Aldehyde Monomers

| Linkage Type | Monomer 1 (Example) | Monomer 2 (Example) | Key Feature |

| Imine | 4-Bromobenzaldehyde | 1,3,5-Tris(4-aminophenyl)benzene | High chemical stability |

| β-Ketoenamine | 2,4,6-Triformylphloroglucinol | p-Phenylenediamine | Stability in acidic/basic media |

| Boronic Ester | Benzene-1,4-diboronic acid | 2,3,6,7,10,11-Hexahydroxytriphenylene | Good crystallinity, high thermal stability |

Synthesis of Dual Emissive Borane-BODIPY Dyads

This compound has been used as a crucial starting material in the facile synthesis of novel dual emissive borane-BODIPY (boron-dipyrromethene) dyads. rsc.orgrsc.org These advanced fluorescent molecules are of significant interest due to their unique photophysical properties, including intramolecular energy transfer and sensitive response to external stimuli like fluoride (B91410) ions. rsc.orgresearchgate.net

The synthesis showcases the utility of both functional groups on the starting material. The reaction sequence begins with the lithiation of this compound at low temperatures, followed by a reaction with dimesitylfluoroborane. This step selectively transforms the bromo-substituent into a dimesitylboryl group while leaving the diethoxymethyl acetal untouched. The resulting intermediate, 4-(dimesitylboryl)benzaldehyde diethyl acetal, is then hydrolyzed to afford 4-(dimesitylboryl)benzaldehyde. rsc.org

This aldehyde intermediate is the cornerstone for building the BODIPY core. It undergoes a Lewis acid-catalyzed condensation with a pyrrole derivative (e.g., 2-methylpyrrole), followed by oxidation and subsequent complexation with boron trifluoride etherate (BF₃·OEt₂). rsc.orgbeilstein-journals.org This final step forms the characteristic fluorescent BODIPY macrocycle, yielding a dyad where the electron-accepting borane (B79455) unit is electronically conjugated to the BODIPY chromophore. The specific linkage and conformation control the electronic and emissive properties of the final material. rsc.orgresearchgate.net

Table 2: Key Reaction Steps in Borane-BODIPY Dyad Synthesis

| Step | Reactant 1 | Reactant 2 | Key Transformation | Resulting Intermediate | Ref. |

| 1 | This compound | n-Butyllithium, then Dimesitylfluoroborane | Borylation via lithium-halogen exchange | 4-(Dimesitylboryl)benzaldehyde diethyl acetal | rsc.org |

| 2 | 4-(Dimesitylboryl)benzaldehyde diethyl acetal | Acid (hydrolysis) | Deprotection of acetal to aldehyde | 4-(Dimesitylboryl)benzaldehyde | rsc.org |

| 3 | 4-(Dimesitylboryl)benzaldehyde | 2-Methylpyrrole | Condensation to form dipyrromethane | Dipyrromethane intermediate | rsc.org |

| 4 | Dipyrromethane intermediate | DDQ (oxidant), then BF₃·OEt₂ | Oxidation and Boron complexation | Final Borane-BODIPY Dyad | rsc.org |

Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data Analysis for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy of 1-Bromo-4-(diethoxymethyl)benzene reveals distinct signals corresponding to the aromatic protons, the acetal (B89532) proton, and the ethyl group protons. The aromatic region typically displays two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the carbons adjacent to the bromo group are deshielded compared to those adjacent to the diethoxymethyl group. The acetal proton (CH(OEt)₂) appears as a singlet, while the ethoxy groups give rise to a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling.

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.50 | d | 2H | Aromatic (ortho to Br) |

| ~7.35 | d | 2H | Aromatic (ortho to CH(OEt)₂) |

| ~5.45 | s | 1H | Acetal CH |

| ~3.55 | q | 4H | OCH₂CH₃ |

| ~1.20 | t | 6H | OCH₂CH₃ |

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides further confirmation of the structure by identifying all the unique carbon environments in this compound. The spectrum will show signals for the four distinct aromatic carbons (two substituted and two unsubstituted), the acetal carbon, and the two carbons of the ethyl groups. The carbon atom bonded to the bromine atom is significantly deshielded.

¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~137.0 | Aromatic C-CH(OEt)₂ |

| ~131.5 | Aromatic CH (ortho to Br) |

| ~128.0 | Aromatic CH (ortho to CH(OEt)₂) |

| ~122.0 | Aromatic C-Br |

| ~101.0 | Acetal CH |

| ~61.0 | OCH₂CH₃ |

| ~15.0 | OCH₂CH₃ |

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

Other Relevant NMR Spectroscopies (e.g., ¹¹B, ¹⁹F NMR for derivatives)

While not directly applicable to this compound itself, derivatives of this compound can be studied using other NMR active nuclei. For instance, if the bromo-substituent were replaced with a trifluoromethyl group, ¹⁹F NMR would be a crucial technique for characterization. rsc.org The ¹⁹F NMR spectrum would show a singlet for the CF₃ group, and its chemical shift would be indicative of the electronic environment of the aromatic ring. rsc.org Similarly, if the molecule were incorporated into a larger structure containing boron, ¹¹B NMR could be employed. researchgate.net The chemical shift and the broadness of the signal in the ¹¹B NMR spectrum would provide information about the coordination environment of the boron atom. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula, confirming the presence of bromine through its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). For this compound (C₁₁H₁₅BrO₂), the expected monoisotopic mass is approximately 258.0255 u. uni.lu HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov In the context of this compound, ESI-MS would typically show the protonated molecule [M+H]⁺ or adducts with other cations present in the solvent, such as [M+Na]⁺. uni.lu For example, the predicted m/z for the [M+H]⁺ ion is 259.0328 and for the [M+Na]⁺ ion is 281.0148. uni.lu The characteristic isotopic pattern of bromine would also be observable in the mass spectrum of these ions, aiding in their identification. nih.gov

Electron Ionization Mass Spectrometry (EI-MS)

In the mass spectrum of 4-bromobenzaldehyde (B125591) obtained from the NIST Mass Spectrometry Data Center, the molecular ion peak [M]⁺ is observed with two distinct peaks at m/z 184 and 186, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. nist.gov The fragmentation of 4-bromobenzaldehyde is characterized by the loss of the formyl group (-CHO), resulting in a prominent peak at m/z 155/157. Further fragmentation can lead to the loss of the bromine atom, yielding a phenyl cation at m/z 77. The key fragments observed in the EI-MS of 4-bromobenzaldehyde are summarized in the table below.

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 184/186 | ~95 | [C₇H₅BrO]⁺ (Molecular Ion) |

| 183/185 | 100 | [M-H]⁺ |

| 155/157 | ~40 | [C₆H₄Br]⁺ |

| 76 | ~30 | [C₆H₄]⁺ |

| 50 | ~25 | [C₄H₂]⁺ |

For this compound, the molecular ion peak would be expected at m/z 258/260. Key fragmentation pathways would likely involve the loss of ethoxy groups (-OC₂H₅) and the entire diethoxymethyl group, leading to fragments analogous to those seen for 4-bromobenzaldehyde.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its bonds. Although a detailed, peer-reviewed analysis of the IR spectrum of this compound is not available, the spectrum of the related 4-bromobenzaldehyde, in conjunction with general IR absorption data, allows for a predictive analysis. nist.govlibretexts.org

The IR spectrum of 4-bromobenzaldehyde exhibits strong absorptions corresponding to the carbonyl (C=O) stretch of the aldehyde and the C-Br stretch, in addition to aromatic C-H and C=C stretching and bending vibrations. researchgate.net For this compound, the characteristic aldehyde C=O stretch would be absent and replaced by strong C-O-C stretching vibrations from the acetal group.

The table below outlines the expected characteristic IR absorption bands for this compound based on the analysis of related structures.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 2975-2850 | Strong | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1250-1000 | Strong | C-O-C Stretch | Acetal |

| 850-800 | Strong | C-H Out-of-plane Bend | 1,4-disubstituted benzene |

| 700-600 | Medium-Strong | C-Br Stretch | Aryl bromide |

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. While no crystal structure has been reported for this compound, a complete redetermination of the crystal structure of 4-bromobenzaldehyde at 200 K provides valuable structural information for the bromophenyl moiety. researchgate.net

The study reveals that 4-bromobenzaldehyde crystallizes in the monoclinic space group P2₁/c. researchgate.net The asymmetric unit contains two independent molecules. The crystal packing is influenced by intermolecular interactions, including C-H···O hydrogen bonds and Br···O halogen bonds, which dictate the supramolecular architecture. The key crystallographic data for 4-bromobenzaldehyde are presented below.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 27.3992(18) |

| b (Å) | 3.9369(2) |

| c (Å) | 12.8006(8) |

| β (°) | 103.504(2) |

| Volume (ų) | 1342.60(14) |

| Z | 8 |

Computational Chemistry Studies on 1 Bromo 4 Diethoxymethyl Benzene and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been successfully applied to understand the electronic properties of various benzene (B151609) derivatives, providing insights into their reactivity, stability, and intermolecular interactions.

While direct DFT studies on 1-Bromo-4-(diethoxymethyl)benzene are not extensively documented in publicly available literature, valuable inferences can be drawn from studies on analogous compounds like dimethoxybenzene derivatives. nih.gov For these related compounds, DFT calculations, particularly using the B3LYP functional, have elucidated their electronic properties, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps and molecular electrostatic potentials (MEPs). nih.gov These calculations indicate excellent thermodynamic stability and provide a map of electronic reactivity. nih.gov

In a study on dimethoxybenzene derivatives containing bromine and methoxy (B1213986) groups, DFT calculations revealed how these substituents modulate the compounds' electronic properties and their ability to form hydrogen bonds. nih.gov The substitution pattern was found to be critical for the potential of these compounds to bind to biological targets. nih.gov Specifically, the positions of the methoxy and bromo groups influence the electrophilic and nucleophilic regions of the molecule. nih.gov For instance, certain configurations can lead to more electrophilic regions around oxygen atoms, enhancing their capacity as hydrogen bond acceptors, while other arrangements can create nucleophilic sites, allowing the compound to act as a hydrogen bond donor. nih.gov

The electronic influence of substituents on a benzene ring has also been explored computationally in systems like 4-substituted biphenyls. nih.gov These studies, using methods such as HF/6-31G* and B3LYP/6-311++G**, demonstrate how substituent effects are transmitted through the benzene framework. nih.gov Such analyses reveal that a significant portion of the electronic effect arises from resonance-induced π-charges on the carbon atoms of the substituted ring. nih.gov

Table 1: Calculated Electronic Properties of an Analogous Brominated Benzene Derivative (5-Bromobenzene-1,3-dicarbonitrile) This table presents data for an analogous compound to illustrate the type of information obtained from DFT calculations.

| Property | Calculated Value | Unit |

| HOMO Energy | Data not available | a.u. |

| LUMO Energy | Data not available | a.u. |

| Energy Gap (HOMO-LUMO) | Data not available | eV |

| Dipole Moment | 2.9083 | Debye |

| Data sourced from a study on 5-Bromobenzene-1,3-dicarbonitrile. researchgate.net |

Molecular Conformation and Photophysical Properties

The three-dimensional arrangement of atoms in a molecule, its conformation, plays a crucial role in determining its physical and chemical properties, including its photophysical behavior. Computational methods are frequently used to determine the most stable conformations and to understand how conformational changes affect properties like absorption and emission of light.

For complex molecules, multiple conformations may exist with small energy differences between them. A computational study on a series of pyrene-based compounds with dimethoxyphenyl units demonstrated the existence of several stable molecular conformations with energy barriers of less than 2.61 kcal/mol between them. worktribe.com The specific conformation was found to influence the photophysical properties, leading to broadened emission spectra in the solid state. worktribe.com

In the case of this compound, the rotational freedom around the C-C and C-O bonds of the diethoxymethyl group allows for various possible conformations. DFT calculations could be employed to identify the lowest energy (most stable) conformer and the energy barriers for rotation between different conformations. This information is critical for understanding its interactions with other molecules and its behavior in different environments.

The photophysical properties, such as absorption and emission spectra, are intimately linked to the electronic structure and molecular geometry. Time-dependent DFT (TDDFT) is a powerful method for calculating the excited-state properties of molecules. Studies on 4-bromobenzaldehyde (B125591) derivatives have utilized TDDFT to explore their low-lying excited states and to interpret their absorption, fluorescence, and phosphorescence spectra. nih.gov These calculations help in assigning the character of the lowest lying singlet and triplet emitting states, which is fundamental to understanding their emissive properties. nih.gov

For this compound, TDDFT calculations could predict its UV-Vis absorption spectrum and provide insights into the nature of its electronic transitions. The presence of the bromine atom (a heavy atom) could potentially influence the rates of intersystem crossing, possibly leading to phosphorescence, a phenomenon that could be investigated computationally.

Table 2: Calculated Potential Energy Gaps for Different Conformations of an Analogous Aromatic System This table illustrates the type of data generated from conformational analysis of related systems.

| Molecule | Maximum Potential Energy Gap (kcal/mol) |

| Pyrene Derivative 2 | ≤ 1.54 |

| Pyrene Derivative 3 | 2.51 |

| Pyrene Derivative 4 | 2.61 |

| Data sourced from a study on pyrene-based compounds. worktribe.com |

Reaction Pathway and Mechanism Elucidation

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, allowing for the study of transition states and reaction intermediates that may be difficult to observe experimentally. By calculating the potential energy surface of a reaction, chemists can determine the most likely reaction pathways and the factors that control the reaction rate and selectivity.

For this compound, computational studies could be used to investigate a variety of potential reactions. For instance, the mechanism of Suzuki-Miyaura cross-coupling, a common reaction for aryl bromides, could be modeled to understand the role of the catalyst and the influence of the diethoxymethyl substituent on the reaction efficiency. Similarly, the mechanisms of nucleophilic aromatic substitution or reactions involving the acetal (B89532) group could be explored.

These computational investigations would typically involve:

Locating Stationary Points: Identifying the structures of reactants, products, intermediates, and transition states on the potential energy surface.

Calculating Activation Barriers: Determining the energy required to reach the transition state, which is related to the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state connects the intended reactants and products.

By performing these calculations, a detailed, step-by-step understanding of the reaction mechanism can be achieved, providing predictive power for designing new reactions and optimizing existing ones.

Q & A

Q. Methodological Guidance

- Structural Confirmation :

- ¹H/¹³C NMR : Identify diethoxymethyl protons (δ 3.4–3.7 ppm) and para-bromine deshielding effects on aromatic protons .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 273.02 (calculated for C₁₁H₁₅BrO₂).

- Purity Assessment : GC-MS with a DB-5 column (≥95% purity threshold) or HPLC (C18 column, acetonitrile/water mobile phase) .

How is this compound utilized in the synthesis of bioactive molecules?

Q. Application in Drug Discovery

- Pharmaceutical Intermediates : Serves as a precursor for kinase inhibitors by enabling Suzuki-Miyaura coupling with boronic acids .

- Material Science : Incorporation into liquid crystals via etherification reactions, leveraging its rigid aromatic core .

- Mechanistic Probes : The bromine atom facilitates isotopic labeling (e.g., ⁸²Br) for tracking metabolic pathways .

What safety protocols are critical when handling this compound in research laboratories?

Q. Safety and Compliance

- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (LD₅₀ >2000 mg/kg in rats, but chronic exposure risks remain) .

- Ventilation : Use fume hoods during synthesis due to volatile bromine byproducts (TLV-TWA: 0.1 ppm) .

- Waste Disposal : Neutralize brominated waste with 10% NaHCO₃ before disposal in halogenated solvent containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。